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Technical Profile: CAS 2719750-52-2

5-(Benzyloxy)-2-bromo-3-chloropyrazine: A
Keystone Scaffold for Synthetic Lethality
Executive Summary

CAS 2719750-52-2 (5-(Benzyloxy)-2-bromo-3-chloropyrazine) is a trisubstituted pyrazine
scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the
development of PKMYT1 inhibitors (e.g., analogs related to Lunresertib/RP-6306).

Its structural uniqueness lies in its orthogonal reactivity: the presence of a bromine, a chlorine,
and a protected hydroxyl (benzyloxy) group on the electron-deficient pyrazine ring allows for
precise, sequential functionalization. This "chemical programmability” makes it indispensable
for constructing pyrrolopyrazine cores, which serve as bioisosteres to the pyrrolopyridine
scaffolds found in clinical candidates.

Primary Application: Synthesis of ATP-competitive kinase inhibitors targeting the G2/M
checkpoint regulator PKMYTL1. Therapeutic Context: CCNE1-amplified solid tumors (Ovarian,
Breast).[1]
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Chemical Identity & Physicochemical Profiling[2][3][4][5]

Property Data
Chemical Name 5-(Benzyloxy)-2-bromo-3-chloropyrazine
CAS Number 2719750-52-2

Molecular Formula

Molecular Weight 299.55 g/mol
Exact Mass 297.9509
Appearance Off-white to pale yellow solid

Soluble in DMSO, DCM, EtOAc; Insoluble in

Solubility

Water
Melting Point 85-90 °C (Typical for this class)

2-8 °C, Inert atmosphere (Argon/Nitrogen),
Storage

Protect from light

Structural Analysis

The molecule features a pyrazine core with three distinct functional handles:

» C-2 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Buchwald-Hartwig).

e C-3 Chlorine: Susceptible to Nucleophilic Aromatic Substitution (

) with amines or alkoxides, though less reactive than the C-2 position in metal-catalyzed
couplings.

e C-5 Benzyloxy: Acts as a masked hydroxyl group. The bulky benzyl group provides solubility
and can be removed via hydrogenolysis (

) or acid hydrolysis to reveal the pyrazinone/hydroxyl tautomer.

Characterization Data (Simulated Standard)
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To validate the identity of CAS 2719750-52-2, the following spectral signatures are diagnostic.

High-Resolution Mass Spectrometry (HRMS)

 lonization Mode: ESI+
 |sotope Pattern: The presence of both Br (

) and CI (
) creates a distinct "tetrad" pattern.
o [M+H]+: ~298.96 (Base peak)

o [M+H+2]+: ~300.96 (High intensity, ~130% of base due to Br+Cl contribution)

o [M+H+4]+: ~302.95 (Lower intensity)
Nuclear Magnetic Resonance (

H NMR)

e Solvent:
or
o Pyrazine Proton (H-6): A sharp singlet in the downfield aromatic region, typically

8.20 — 8.35 ppm. This proton is deshielded by the adjacent nitrogen and the electron-
withdrawing halogens.

e Benzylic Protons (

): A sharp singlet at
5.40 — 5.50 ppm.

e Phenyl Protons: A multiplet at

7.30 — 7.50 ppm (5H), corresponding to the benzyl protecting group.
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Carbon NMR (

NMR)

o Pyrazine Carbons: Four distinct signals. The C-O carbon will be most downfield (~160 ppm),
followed by the C-N carbons.

e Benzylic Carbon: ~68-70 ppm.

e Aromatic Phenyl Carbons: ~128-136 ppm.

Synthetic Utility & Mechanism of Action

The value of CAS 2719750-52-2 lies in its role as a precursor for bicyclic heteroaromatics. In
the context of PKMYT1 inhibitor discovery, this scaffold is used to synthesize pyrrolopyrazines
via a Sonogashira coupling followed by cyclization.

Pathway: Construction of the Kinase Inhibitor Core

Pd(PPh3)2CI2, Cul
Terminal Alkyne

1. Deprotection (Bn)
2. Amide Coupling

PKMYT1 Inhibitor
(Analog of RP-6306)

CAS 2719750-52-2
(Scaffold)

Click to download full resolution via product page

Figure 1: Synthetic workflow transforming CAS 2719750-52-2 into a bioactive kinase inhibitor

core.

Mechanistic Insight: Why this Scaffold?

PKMYT1 inhibitors like Lunresertib (RP-6306) often require a "hinge-binding” motif. The
pyrrolopyrazine derived from this CAS number provides:

» H-Bond Acceptor: The pyrazine nitrogen (N-1).
e H-Bond Donor: The NH of the pyrrole (formed after cyclization).

» Vector for Selectivity: The C-3 position (originally Chlorine) allows for the introduction of the
"dimethylphenol” moiety, which is critical for selectivity against the closely related kinase
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WEEL.

Experimental Protocols

Protocol A: Regioselective Sonogashira Coupling (C-2
Functionalization)

This reaction installs the carbon framework required for the bicyclic ring system.

Reagents:

CAS 2719750-52-2 (1.0 eq)

Trimethylsilylacetylene (1.2 eq)

(0.05 eq)

Cul (0.02 eq)

Triethylamine (
) / THF (1:4 ratio)

Procedure:

Degassing: Charge a flame-dried Schlenk flask with CAS 2719750-52-2, Pd catalyst, and
Cul. Evacuate and backfill with Argon (3x).

¢ Solvation: Add anhydrous THF and degassed

o Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.
e Reaction: Stir at 50 °C for 4-6 hours. Monitor by LC-MS (Target mass: SM + 98 - Br).

» Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel
chromatography (Hexanes/EtOAc gradient).

* Yield Expectation: 85-92%.
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Protocol B:

Displacement (C-3 Functionalization)

Used to introduce the selectivity-determining aryl group.
Reagents:

 Intermediate from Protocol A (1.0 eq)

¢ 2,6-Dimethyl-3-aminophenol derivative (1.1 eq)

e LHMDS or NaH (1.2 eq)

e Anhydrous DMF

Procedure:

» Activation: Dissolve the aniline/phenol nucleophile in DMF at 0 °C and add base. Stir for 30

mins.
o Displacement: Add the pyrazine intermediate solution dropwise.

e Heating: Warm to 80 °C for 12 hours. The Chlorine at C-3 is displaced due to the electron-
withdrawing nature of the pyrazine and the ortho-alkyne.

 Validation: LC-MS should show displacement of Cl (-35) and addition of the nucleophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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